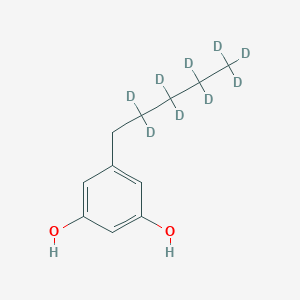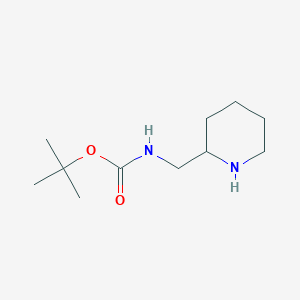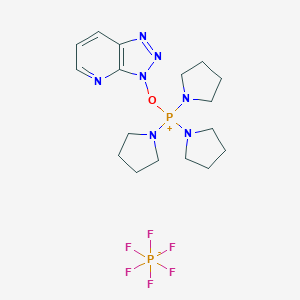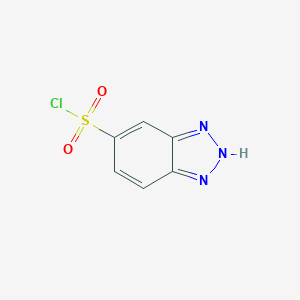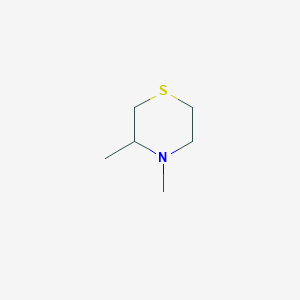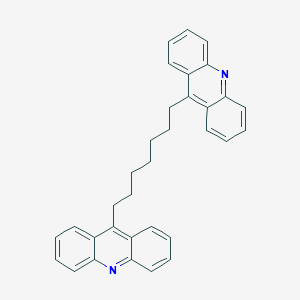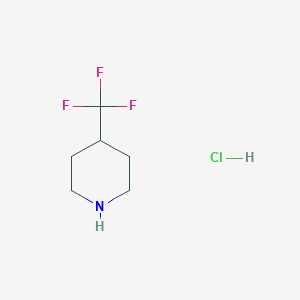
4-(Trifluoromethyl)piperidine hydrochloride
Descripción general
Descripción
4-(Trifluoromethyl)piperidine hydrochloride is a chemical compound that is part of the piperidine family, which is known for its presence in various pharmaceuticals and organic compounds. Piperidine derivatives are commonly used as building blocks in medicinal chemistry due to their versatility and biological relevance.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful optimization to ensure high yields and purity. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves a three-step process starting with nucleophilic aromatic substitution, followed by hydrogenation and iodination . Similarly, the synthesis of 4-(trifluoromethoxy)piperidine and its methyl counterpart involves a five-stage process starting from 4-hydroxypiperidine, with an overall yield of 40% for the former and 13.5% for the latter .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and FTIR spectrum. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, has been determined by single crystal X-ray diffraction, revealing an orthorhombic space group and a chair conformation for the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For example, 4-piperidones can react selectively with aromatic hydrocarbons to give linear polymers, while N-(2-phenethyl)piperidone can undergo self-polymerization to yield hyperbranched polymers . Additionally, a novel multicomponent reaction involving 4-borono-1-azadienes, maleimides, and aldehydes can lead to the formation of polysubstituted piperidine derivatives with multiple stereogenic centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can significantly affect the compound's reactivity and physical properties. The synthesis of 4-(trifluoromethoxy)piperidine and its derivatives demonstrates the importance of the trifluoromethoxy group in medicinal chemistry, as it can be used to synthesize secondary amines containing the CF3O-group . The crystal structure of 4-carboxypiperidinium chloride also shows the importance of hydrogen bonding and electrostatic interactions in determining the compound's properties .
Aplicaciones Científicas De Investigación
-
Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is strongly electron withdrawing, which can influence the biological activities and physical properties of compounds .
- Results : The outcomes of these syntheses are new compounds that can be used in the agrochemical and pharmaceutical industries. The efficacy, selectivity, and other results can vary based on the specific compound synthesized .
-
Generation of Compound Libraries
- Application : 4-Piperidone monohydrate hydrochloride, a related compound, is used in the generation of compound libraries based on sub-reactions of an Ugi multicomponent reaction (MCR) .
- Results : The outcomes of these reactions are new organic compounds. The yield, purity, and other results can vary based on the reaction conditions .
-
Synthesis of 4-(Trifluoromethyl)benzylpiperazine
- Application : 4-(Trifluoromethyl)piperidine hydrochloride can potentially be used in the synthesis of 4-(Trifluoromethyl)benzylpiperazine , a compound that could have various applications in chemical research.
- Results : The outcomes of these syntheses are new compounds that can be used in various chemical research applications. The efficacy, selectivity, and other results can vary based on the specific compound synthesized .
-
Synthesis of 2-Methoxyphenylpiperazine hydrochloride
- Application : 4-(Trifluoromethyl)piperidine hydrochloride can potentially be used in the synthesis of 2-Methoxyphenylpiperazine hydrochloride , a compound that could have various applications in chemical research.
- Results : The outcomes of these syntheses are new compounds that can be used in various chemical research applications. The efficacy, selectivity, and other results can vary based on the specific compound synthesized .
Safety And Hazards
Propiedades
IUPAC Name |
4-(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUKXPQVPQUCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584789 | |
| Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)piperidine hydrochloride | |
CAS RN |
155849-49-3 | |
| Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




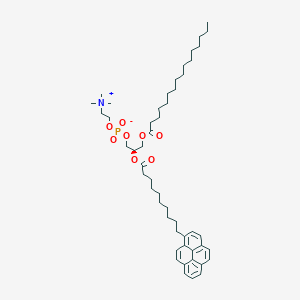

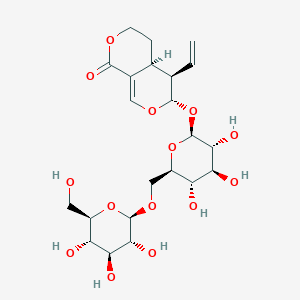
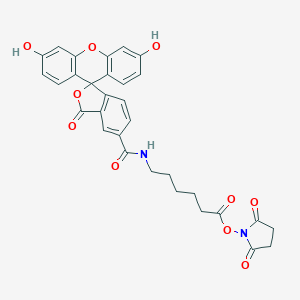
![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)
